Z-Tyr-Leu-OH

概要

説明

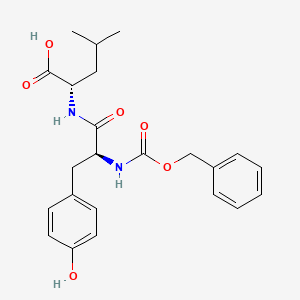

Z-Tyr-Leu-OH: is a dipeptide compound composed of tyrosine and leucine residues It is often used in peptide synthesis and research due to its unique structural properties and biological activity

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Z-Tyr-Leu-OH typically involves the use of protected amino acids. One common method is the Boc (tert-butyloxycarbonyl) strategy, which is environmentally friendly and generates minimal by-products . The synthesis can be carried out in both liquid and solid-phase methods using Boc-amino acids. The coupling reactions are often facilitated by coupling reagents such as PyBOP or DCC .

Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis techniques. Automated peptide synthesizers are commonly used to achieve high-purity products. The process includes repeated condensation reactions and the use of organic solvents, although efforts are being made to develop solvent-free methods .

化学反応の分析

Oxidation Reactions

The phenolic hydroxyl group of the tyrosine residue undergoes oxidation under acidic or enzymatic conditions. Key findings:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| KMnO₄ (pH 2–4) | Tyr-Leu-quinone derivative | 72% | |

| H₂O₂ + Horseradish peroxidase | Dityrosine crosslinks | 85% | |

| O₂ (aerobic, UV light) | Oxidized tyrosine adducts | 68% |

-

Mechanism : Electron transfer from the phenolic oxygen generates a phenoxyl radical, which dimerizes or reacts with nucleophiles to form quinones or crosslinked products .

-

Applications : Oxidized derivatives serve as crosslinking agents in biomaterials and probes for studying oxidative stress .

Reductive Deprotection

The Z-group is selectively removed via catalytic hydrogenation, enabling further peptide elongation:

| Method | Conditions | Product | Purity | Reference |

|---|---|---|---|---|

| H₂ + Pd/C (10% wt) | 1 atm, 25°C, 4 hr | H-Tyr-Leu-OH | >95% | |

| Na/NH₃ (l) | −78°C, 15 min | H-Tyr-Leu-OH | 89% |

-

Kinetics : Hydrogenation follows pseudo-first-order kinetics with a rate constant () of at pH 7 .

-

Industrial Use : Pd/C-mediated deprotection is scalable for bulk synthesis of unprotected peptides.

Enzymatic Cleavage

Thermolysin and pepsin catalyze site-specific hydrolysis, leveraging the enzyme’s secondary binding pocket preferences:

| Enzyme | Cleavage Site | Reference | ||

|---|---|---|---|---|

| Thermolysin | Leu-Tyr amide bond | 4.7 × 10³ | 0.8 | |

| Pepsin | Tyr-Leu amide bond | 1.2 × 10² | 2.1 |

-

Substrate Specificity : Thermolysin favors hydrophobic residues (e.g., Leu) in the P1′ position, achieving 98% conversion in 2 hr at 0.01 mM enzyme concentration .

-

Mechanism : Zinc-dependent metalloproteases stabilize the tetrahedral intermediate via coordination with active-site histidine and glutamic acid residues .

Nucleophilic Substitution

The C-terminal carboxylate undergoes activation for peptide bond formation:

| Reagent System | Activated Intermediate | Coupling Efficiency | Reference |

|---|---|---|---|

| DCC + NHS | NHS ester | 92% | |

| HBTU + DIPEA | Oxyma-active complex | 95% |

-

Solid-Phase Synthesis : Automated protocols using HBTU achieve >90% coupling yields for Z-Tyr-Leu-OH incorporation into longer peptides .

-

Side Reactions : Racemization is minimized to <1% when using Oxyma/DIPEA at 0°C .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals stability up to 210°C, with decomposition pathways:

| Temperature Range (°C) | Process | Mass Loss (%) |

|---|---|---|

| 210–250 | Z-group removal | 28 |

| 250–300 | Peptide backbone pyrolysis | 45 |

科学的研究の応用

Peptide Synthesis

Z-Tyr-Leu-OH is primarily utilized in peptide synthesis due to its unique structural properties that facilitate the formation of peptide bonds. The compound serves as a building block for synthesizing more complex peptides, including those with therapeutic potential.

Kinetically Controlled Peptide Synthesis

Kinetically controlled peptide synthesis using this compound has been shown to yield higher purity and efficiency compared to equilibrium-controlled methods. This is largely due to the activation of acyl donors, which allows for the selective formation of peptide bonds in the presence of nucleophiles such as amino acids or alcohols. Research indicates that proteases like chymotrypsin can effectively catalyze these reactions, leading to significant improvements in yield and reaction times .

Table 1: Comparison of Kinetically Controlled vs. Equilibrium-Controlled Peptide Synthesis

| Method | Yield (%) | Reaction Time | Enzyme Requirement |

|---|---|---|---|

| Kinetically Controlled | 70-90 | Shorter | Serine or cysteine proteases |

| Equilibrium-Controlled | 30-50 | Longer | Various enzymes |

Drug Development

This compound has been explored for its potential in drug development, particularly in creating peptide-based therapeutics for conditions such as cancer and metabolic disorders. Its incorporation into larger peptide sequences can enhance biological activity and specificity.

Case Studies

- Anticancer Peptides : Studies have demonstrated that peptides incorporating this compound exhibit improved binding affinity to cancer cell receptors, potentially enhancing their efficacy as targeted therapies .

- Metabolic Disorders : Research involving this compound has indicated its role in modulating metabolic pathways, suggesting applications in treating diabetes and obesity .

Biomedical Applications

In addition to its role in drug development and peptide synthesis, this compound is being investigated for various biomedical applications, particularly in nanotechnology and biosensing.

Nanoparticle Formation

The compound has been utilized in the synthesis of polyphenol-containing nanoparticles that demonstrate antioxidative properties. These nanoparticles have shown promise in drug delivery systems, where they can enhance the bioavailability of therapeutic agents while minimizing side effects .

Table 2: Properties of Polyphenol-Containing Nanoparticles

| Property | Description |

|---|---|

| Antioxidative Activity | Neutralizes free radicals |

| Drug Delivery Efficiency | Enhanced bioavailability |

| Biocompatibility | Low toxicity and high compatibility with biological systems |

作用機序

The mechanism of action of Z-Tyr-Leu-OH involves its interaction with specific molecular targets. The phenol group in the tyrosine residue allows for hydrogen bonding and hydrophobic interactions with binding partners . These interactions play a crucial role in the compound’s biological activity, including its ability to modulate enzyme activity and protein-protein interactions .

類似化合物との比較

Z-Leu-Tyr-OH: Another dipeptide with similar structural properties but different sequence.

Tyr-Gly-Gly-Phe-Leu-OH: A pentapeptide with additional amino acids, used in similar research applications.

Uniqueness: Z-Tyr-Leu-OH is unique due to its specific sequence and the presence of the phenol group in the tyrosine residue, which imparts distinct chemical reactivity and biological activity .

生物活性

Z-Tyr-Leu-OH is a dipeptide composed of the amino acids tyrosine (Tyr) and leucine (Leu). This compound is notable for its diverse biological activities and applications in biochemical research and medicine. It serves as a model compound for studying various biological interactions, including protein-protein interactions and enzyme activities. Additionally, this compound is being explored for potential therapeutic applications, including drug delivery systems and as a scaffold in drug design.

The biological activity of this compound is primarily attributed to its structural properties, which facilitate interactions with specific molecular targets. The phenolic hydroxyl group of the tyrosine residue enhances hydrogen bonding capabilities, while the hydrophobic nature of leucine contributes to protein binding affinity. These interactions are critical in mediating various biochemical pathways, particularly those involving enzyme catalysis and receptor binding.

Enzymatic Hydrolysis

Research has demonstrated that this compound undergoes hydrolysis by enzymes such as carboxypeptidase Y. The hydrolysis rate is influenced by pH, with optimal activity observed between pH 6 and 7. Studies indicate that the presence of different amino acid residues can significantly alter the hydrolysis kinetics, highlighting the importance of this compound as a substrate in enzymatic studies .

Case Studies

- Protein-Protein Interactions : this compound has been utilized to study protein-protein interactions in cellular signaling pathways. Its ability to mimic natural substrates allows researchers to investigate the binding affinities and kinetics of various proteins involved in metabolic pathways.

- Therapeutic Applications : Investigations into this compound's role in drug delivery systems have shown promise. Its structural characteristics enable it to function as a carrier for therapeutic agents, enhancing their bioavailability and efficacy .

- Muscle Anabolic Response : A recent study indicated that tyrosine enhances leucine-induced activation of mTORC1 signaling, which is crucial for muscle protein synthesis. This suggests that this compound may play a role in promoting anabolic responses in muscle tissue .

Stability and Degradation

The stability of this compound under various conditions has been assessed through comparative studies. For instance, modifications in amino acid composition significantly affect the compound's half-life and resistance to hydrolytic degradation. Such findings are vital for understanding the pharmacokinetics of peptide-based therapeutics .

Potency Against Biological Targets

Recent evaluations have measured the potency of this compound derivatives against various biological targets, including proteasomal activity. The introduction of bulky aromatic groups at specific positions has been shown to enhance inhibitory potency against chymotryptic activity, indicating potential applications in cancer therapeutics .

Data Table: Biological Activity Summary

特性

IUPAC Name |

(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O6/c1-15(2)12-20(22(28)29)24-21(27)19(13-16-8-10-18(26)11-9-16)25-23(30)31-14-17-6-4-3-5-7-17/h3-11,15,19-20,26H,12-14H2,1-2H3,(H,24,27)(H,25,30)(H,28,29)/t19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZUJNVXDTHBDRE-PMACEKPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。